

Benchmarking Dimethyl D-glutamate Hydrochloride: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Dimethyl D-glutamate hydrochloride*

Cat. No.: B555608

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This guide provides a comparative analysis of **Dimethyl D-glutamate hydrochloride** against established standards in the field of neuroscience and drug development. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a benchmark for evaluating this compound's potential applications. While quantitative performance data for **Dimethyl D-glutamate hydrochloride** is not extensively available in public literature, this guide compiles existing knowledge and presents it alongside data for well-characterized N-methyl-D-aspartate (NMDA) receptor modulators to offer a comparative context.

Overview of Dimethyl D-glutamate Hydrochloride

Dimethyl D-glutamate hydrochloride is a derivative of the amino acid D-glutamic acid.^[1] It is recognized as a cell-permeant form of glutamate, a crucial excitatory neurotransmitter in the central nervous system.^{[2][3]} This property allows it to be used in studies investigating the roles of glutamate in various cellular processes.^[3] Notably, it has been utilized in research concerning insulin release and diabetes.^{[2][3]} Some sources also describe it as an antagonist of glutamate-mediated neurosignaling.^{[2][3]}

Comparative Analysis with Known NMDA Receptor Ligands

To provide a framework for evaluating **Dimethyl D-glutamate hydrochloride**, this section presents its qualitative characteristics alongside the quantitative performance of standard NMDA receptor agonists and antagonists. The NMDA receptor is a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4][5]

Table 1: Physicochemical Properties

A compound's utility in experimental settings is significantly influenced by its physical and chemical characteristics. The following table summarizes key properties for **Dimethyl D-glutamate hydrochloride** and comparator compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	Solubility	Purity
Dimethyl D-glutamate hydrochloride	C7H14CINO4	211.64	Soluble in DMSO, Methanol, and Water (slightly) [3]	≥ 99% (HPLC)[1]
L-Glutamic acid	C5H9NO4	147.13	Soluble in water	≥ 99%
N-Methyl-D-aspartic acid (NMDA)	C5H9NO4	147.13	Soluble in water	≥ 98%
D-AP5 (D-2-amino-5-phosphonopentanoic acid)	C5H12NO5P	197.13	Soluble in aqueous solutions	≥ 98%
Ifenprodil	C21H27NO2	325.45	Soluble in DMSO and ethanol	≥ 98%

Table 2: Pharmacological Performance at the NMDA Receptor

This table contrasts the known pharmacological activity of standard NMDA receptor modulators with the reported effects of **Dimethyl D-glutamate hydrochloride**. The lack of specific binding affinity (Ki) and functional potency (EC50/IC50) data for **Dimethyl D-glutamate hydrochloride** is a notable gap in the current literature.

Compound	Target	Action	Binding Affinity (Ki)	Functional Potency (EC50/IC50)	Receptor Subtype Selectivity
Dimethyl D-glutamate hydrochloride	Glutamate Receptors	Cell-permeant glutamate derivative; Antagonist of glutamate-mediated neurosignaling	Data Not Available	Data Not Available	Data Not Available
L-Glutamic acid	NMDA Receptor	Agonist	~1 μM	EC50: ~1-10 μM	Binds to all NR2 subunits[2]
N-Methyl-D-aspartic acid (NMDA)	NMDA Receptor	Selective Agonist	~5 μM	EC50: ~10-100 μM	Selective for NMDA receptors over other glutamate receptors[2]
D-AP5	NMDA Receptor	Competitive Antagonist	~0.5-5 μM	IC50: ~1-20 μM	Higher affinity for NR2A over NR2B, C, and D subunits[2]
Ifenprodil	NMDA Receptor	Non-competitive Antagonist	~0.1-0.5 μM (for NR2B)	IC50: ~0.3-1 μM (for NR2B)	>100-fold selective for NR2B over NR2A containing receptors[2]

Experimental Methodologies

The characterization of compounds acting on the NMDA receptor typically involves a combination of binding and functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound for the NMDA receptor.

Protocol:

- Membrane Preparation: Prepare synaptic membrane fractions from a brain region rich in NMDA receptors (e.g., cortex or hippocampus).
- Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3 H]MK-801 for the channel site, or [3 H]CGP 39653 for the glutamate binding site) and varying concentrations of the unlabeled test compound.
- Separation: Separate the bound from the free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}). Calculate the K_i value using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the functional activity (agonist potency, EC_{50} , or antagonist potency, IC_{50}) of a test compound by monitoring changes in intracellular calcium levels upon NMDA receptor activation.

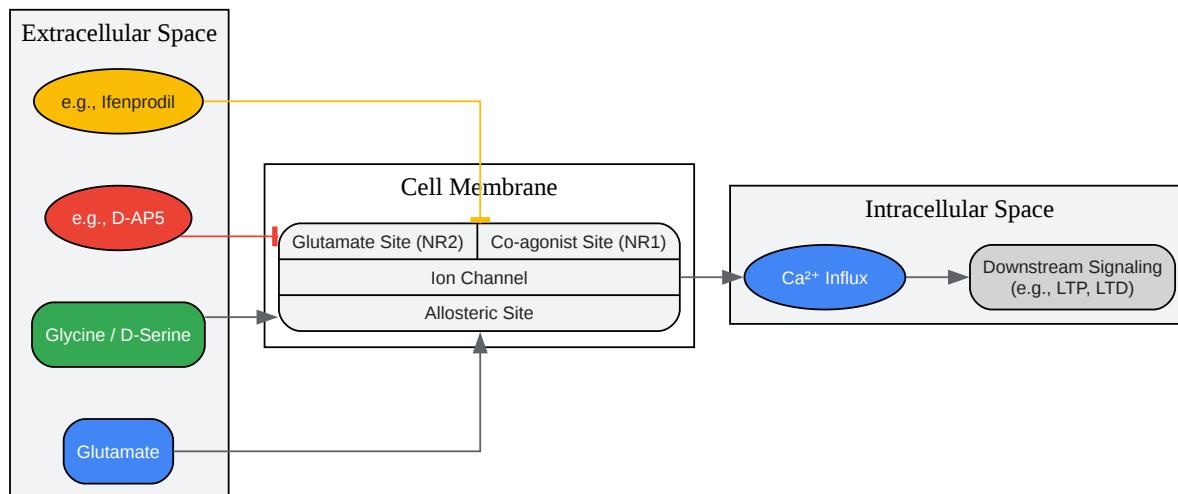
Protocol:

- Cell Culture: Culture cells expressing NMDA receptors (e.g., primary neurons or HEK293 cells transfected with NMDA receptor subunits).

- Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
- Compound Addition: Add the test compound at various concentrations. For antagonists, pre-incubate the cells with the compound before adding a known NMDA receptor agonist.
- Receptor Activation: Stimulate the cells with NMDA and a co-agonist like glycine to activate the receptors.
- Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader or microscope.
- Data Analysis: Plot the fluorescence change against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

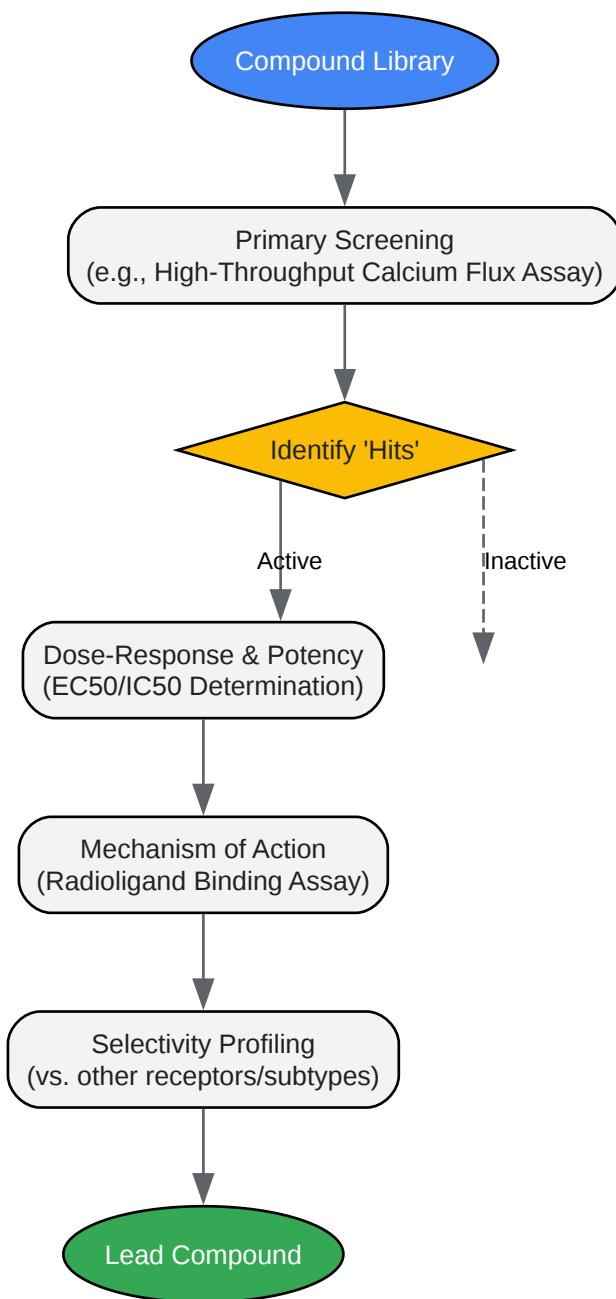
Visualizing Pathways and Workflows

To further aid in the conceptualization of NMDA receptor pharmacology and experimental design, the following diagrams are provided.



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Caption: NMDA Receptor Signaling Pathway.

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Caption: Experimental Workflow for NMDA Receptor Modulator Screening.

Conclusion

Dimethyl D-glutamate hydrochloride presents as a compound of interest for researchers studying glutamate signaling, particularly due to its cell-permeant nature. However, for a comprehensive evaluation of its potential as a direct modulator of NMDA receptors, further quantitative studies are necessary to determine its binding affinity, functional potency, and receptor subtype selectivity. The data and protocols provided in this guide for known NMDA receptor ligands can serve as a valuable benchmark for such future investigations. Researchers are encouraged to conduct head-to-head comparative experiments to precisely position **Dimethyl D-glutamate hydrochloride** within the landscape of NMDA receptor pharmacology.

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